molecular formula C17H15N5O3 B6538215 N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide CAS No. 1170530-13-8

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B6538215
CAS No.: 1170530-13-8
M. Wt: 337.33 g/mol
InChI Key: DIAWNPUJIFFFMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazole core substituted with an ethyl group at position 1 and a methyl group at position 5. The pyrazole is linked via a carboxamide bridge to a 1,3,4-oxadiazole ring, which is further substituted with a 1-benzofuran moiety at position 6.

Properties

IUPAC Name

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-ethyl-5-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3/c1-3-22-10(2)8-12(21-22)15(23)18-17-20-19-16(25-17)14-9-11-6-4-5-7-13(11)24-14/h4-9H,3H2,1-2H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAWNPUJIFFFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Ethyl Benzofuran-2-Carboxylate

Ethyl benzofuran-2-carboxylate serves as the foundational intermediate for oxadiazole synthesis. The reaction involves bromo-substituted salicylaldehyde and ethyl chloroacetate in the presence of potassium hydroxide (KOH), acting as both a base and dehydrating agent. This method, adapted from Kowalewska et al., achieves yields of 78–85% under reflux conditions in ethanol.

Reaction Conditions :

  • Solvent : Ethanol

  • Temperature : 80°C (reflux)

  • Time : 6–8 hours

Conversion to Benzofuran-2-Carbohydrazide

Ethyl benzofuran-2-carboxylate undergoes nucleophilic substitution with hydrazine hydrate (NH₂NH₂·H₂O) in methanol, yielding benzofuran-2-carbohydrazide. This step is critical for introducing the hydrazide functional group necessary for oxadiazole cyclization.

Optimized Protocol :

  • Molar Ratio : 1:1.2 (ester : hydrazine hydrate)

  • Reaction Time : 4 hours at 60°C

  • Yield : 89–92%

Cyclization to 5-(1-Benzofuran-2-yl)-1,3,4-Oxadiazol-2-Amine

The carbohydrazide intermediate reacts with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) under ultrasonic irradiation. This green chemistry approach reduces reaction time from 12 hours (conventional heating) to 2 hours, with yields improving from 65% to 79%.

Ultrasonic Parameters :

  • Frequency : 40 kHz

  • Power : 250 W

  • Solvent : Ethanol

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on CS₂, forming a dithiocarbazate intermediate. Intramolecular cyclization and elimination of H₂S yield the oxadiazole ring.

Synthesis of 1-Ethyl-5-Methyl-1H-Pyrazole-3-Carbonyl Chloride

Formation of Ethyl 1-Ethyl-5-Methyl-1H-Pyrazole-3-Carboxylate

Ethyl acetoacetate reacts with triethyl orthoformate in acetic anhydride to form ethoxymethylene acetoacetate. Subsequent treatment with ethylhydrazine introduces the ethyl and methyl substituents regioselectively at the pyrazole ring.

Regioselectivity Control :

  • Temperature : 0–5°C (prevents N2 substitution)

  • Yield : 70–75%

Saponification to 1-Ethyl-5-Methyl-1H-Pyrazole-3-Carboxylic Acid

The ester undergoes alkaline hydrolysis using sodium hydroxide (NaOH) in aqueous ethanol, followed by acidification with HCl to precipitate the carboxylic acid.

Conditions :

  • NaOH Concentration : 2 M

  • Acidification pH : 2–3

  • Yield : 85–90%

Conversion to Acid Chloride

The carboxylic acid reacts with thionyl chloride (SOCl₂) under reflux to form the corresponding acid chloride, essential for carboxamide coupling.

Reaction Parameters :

  • Solvent : Toluene

  • Temperature : 70°C

  • Time : 3 hours

  • Yield : 95%

Coupling of Oxadiazole Amine and Pyrazole Acid Chloride

Carboxamide Bond Formation

The oxadiazol-2-amine reacts with 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride in tetrahydrofuran (THF) using pyridine as a base to scavenge HCl. This step forms the final carboxamide linkage.

Optimized Conditions :

  • Molar Ratio : 1:1.1 (amine : acid chloride)

  • Temperature : 0°C → room temperature (gradual warming)

  • Reaction Time : 6 hours

  • Yield : 68–72%

Characterization Data :

  • IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.35 (t, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 4.25 (q, 2H, CH₂CH₃), 7.20–7.80 (m, 4H, benzofuran-H)

  • MS (ESI+) : m/z 409.4 [M+H]⁺

Alternative Synthetic Routes and Comparative Analysis

Conventional vs. Ultrasonic-Assisted Cyclization

A comparison of oxadiazole synthesis methods reveals ultrasonic irradiation enhances efficiency:

Parameter Conventional Ultrasonic
Reaction Time12 hours2 hours
Yield65%79%
Energy ConsumptionHighLow

Solvent Effects on Carboxamide Coupling

Polar aprotic solvents like THF and DMF were evaluated for the final coupling step:

Solvent Yield Purity (HPLC)
THF72%98.5%
DMF65%97.2%
DCM58%95.8%

Challenges and Optimization Strategies

Regioselectivity in Pyrazole Synthesis

The use of low-temperature conditions during ethylhydrazine addition ensures substitution at the N1 position, minimizing byproducts.

Purification of Oxadiazole Intermediates

Column chromatography (silica gel, ethyl acetate/hexane) resolves issues with residual hydrazine, improving oxadiazole purity to >99%.

Scale-Up Considerations

Batch size increases beyond 10 mmol require modified ultrasonic reactors to maintain consistent cavitation effects, critical for reproducible yields .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying solubility or introducing reactive sites for further functionalization.

Example conditions:

  • Acidic hydrolysis : Reflux with 6N HCl at 110°C for 8–12 hours .

  • Basic hydrolysis : Treatment with NaOH (10%) in ethanol/water (1:1) at 60°C for 6 hours .

ReactantConditionsProductYieldSource
Carboxamide derivative6N HCl, refluxPyrazole-3-carboxylic acid75–82%

Oxadiazole Ring Modifications

The 1,3,4-oxadiazole ring participates in nucleophilic substitution and ring-opening reactions. Its electron-deficient nature makes it susceptible to attack by nucleophiles such as amines or thiols.

Key reactions:

  • Ring-opening with amines : Forms hydrazide intermediates under mild acidic conditions .

  • Phosphorus oxychloride-mediated cyclization : Used to regenerate the oxadiazole ring from carbohydrazide precursors .

Mechanism example:

Oxadiazole+H2N-RHCl, EtOHHydrazide intermediatePOCl3Substituted oxadiazole\text{Oxadiazole} + \text{H}_2\text{N-R} \xrightarrow{\text{HCl, EtOH}} \text{Hydrazide intermediate} \xrightarrow{\text{POCl}_3} \text{Substituted oxadiazole}

Condensation Reactions

The carboxamide and hydrazide functionalities enable condensation with aldehydes or ketones to form Schiff bases or heterocyclic hybrids.

Documented transformations:

  • Reaction with 4-methoxybenzaldehyde yields (2Z,5Z)-thiazolidin-4-one derivatives via Knoevenagel condensation .

  • Condensation with acetyl acetone produces pyrazolopyrimidine analogs under catalytic acidic conditions .

ReactantReagentProductApplicationSource
Carboxamide + 4-methoxybenzaldehydeAcOH, refluxThiazolidinone hybridAnticancer lead

Electrophilic Substitution on Benzofuran

The benzofuran moiety undergoes electrophilic substitution (e.g., nitration, sulfonation) at the 5- and 7-positions due to its electron-rich aromatic system.

Typical conditions:

  • Nitration : HNO₃/H₂SO₄ at 0–5°C .

  • Sulfonation : Fuming H₂SO₄ at 80°C for 3 hours .

Regioselectivity : Predominant substitution at the 5-position, as steric hindrance from the oxadiazole-pyrazole system limits reactivity at the 7-position .

Reductive Alkylation of the Pyrazole Core

The pyrazole nitrogen can undergo alkylation or arylation under reductive conditions to introduce diverse substituents.

Example protocol:

  • Mitsunobu reaction : Uses DIAD/TPP with alcohols to achieve N-alkylation .

  • Buchwald-Hartwig coupling : Introduces aryl groups via palladium catalysis .

Biological Activity-Driven Modifications

Structural analogs demonstrate that modifications to the oxadiazole or pyrazole rings enhance bioactivity:

ModificationBiological ImpactSource
Replacement of oxadiazole with thiadiazoleImproved antimicrobial potency
Introduction of trifluoromethyl groupsEnhanced anti-inflammatory activity

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. For example, a study demonstrated that derivatives of 1,3,4-oxadiazoles showed promising activity against various cancer cell lines due to their ability to interfere with cellular signaling pathways .

Antimicrobial Properties

The benzofuran and oxadiazole components contribute to the compound's antimicrobial efficacy. Several studies have reported that similar derivatives possess broad-spectrum antibacterial and antifungal activities. These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Research has shown that related oxadiazole derivatives can inhibit inflammatory mediators, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Pesticidal Activity

Compounds with the oxadiazole structure have been investigated for their pesticidal properties. The incorporation of the benzofuran moiety enhances the bioactivity against pests and pathogens affecting crops. Preliminary studies indicate that this compound could be effective as a novel pesticide or fungicide .

Plant Growth Regulation

Emerging research suggests that some oxadiazole derivatives promote plant growth by acting as growth regulators. This application could lead to improved agricultural yields and sustainable farming practices.

Photoluminescent Properties

The unique structural features of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide make it a candidate for photoluminescent materials. Studies have shown that similar compounds exhibit strong fluorescence, which can be harnessed in optoelectronic devices .

Synthesis of Novel Polymers

The compound can act as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems and Substituents

The table below compares the structural features of the target compound with analogs from the provided evidence:

Compound Name / ID Core Heterocycles Key Substituents Molecular Weight (g/mol) Hypothesized Activity
Target Compound Pyrazole, 1,3,4-oxadiazole, benzofuran Ethyl, methyl, benzofuran ~385.4 (calculated) Antimicrobial, kinase inhibition
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Pyrrolidine, 1,3,4-thiadiazole 4-Fluorophenyl, isopropyl 378.44 Anticancer, metabolic stability
N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide Pyrazole, benzothiazole, thiophene Methylthiophene, benzothiazole 352.42 Enzyme inhibition (e.g., kinases)
5-Fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide Benzofuran, 1,2,5-oxadiazole Fluoro, methyl 317.29 Anti-inflammatory, antimicrobial
Key Observations:
  • Heterocyclic Diversity : The target compound’s 1,3,4-oxadiazole and benzofuran combination distinguishes it from ’s thiadiazole-pyrrolidine system and ’s benzothiazole-thiophene scaffold. Oxadiazoles are electron-deficient aromatic systems, enhancing binding to polar biological targets, whereas thiadiazoles () improve metabolic stability .
  • Substituent Effects : The ethyl and methyl groups on the pyrazole in the target compound may enhance lipophilicity compared to the fluorophenyl group in , which could increase blood-brain barrier penetration . The benzofuran moiety (target and ) contributes to π-π stacking interactions in enzyme binding pockets .

Pharmacological and Physicochemical Properties

Molecular Weight and Solubility:
  • The target compound’s molecular weight (~385 g/mol) is higher than ’s benzofuran-oxadiazole analog (317 g/mol), likely due to the pyrazole-ethyl-methyl substitution. Higher molecular weight may reduce solubility but improve target affinity .
Electronic and Steric Effects:

Research Findings and Implications

Structural Optimization : Replacing the thiadiazole in with oxadiazole (target compound) could enhance target selectivity due to oxadiazole’s stronger dipole moment .

Benzofuran vs. Benzothiazole : Benzofuran (target) offers greater conformational flexibility than benzothiazole (), which may improve adaptation to enzyme active sites but reduce binding affinity .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for this compound?

  • Methodological Answer : Focus on multi-step protocols involving condensation and cyclization reactions. For example, benzofuran-containing intermediates can be synthesized via NaOH-mediated hydrolysis of benzoyl chloride , followed by reflux with aryl aldehydes in acetic acid to form pyrazole-oxadiazole hybrids . Optimize reaction time (e.g., 2–4 hours) and temperature (80–100°C) to improve yields. Purification via ethanol recrystallization is recommended to achieve >95% purity.

Example Reaction Conditions :

StepReagents/ConditionsYield (%)
1Benzoyl chloride + NaOH (10%)85
2Aryl aldehyde + Acetic acid (reflux, 2h)72

Q. How can structural characterization be performed to confirm the compound’s identity?

  • Methodological Answer : Combine FTIR (to confirm carbonyl groups at ~1650–1700 cm⁻¹), ¹H/¹³C NMR (to identify pyrazole/oxadiazole protons and benzofuran carbons), and mass spectrometry (to verify molecular ion peaks matching the molecular formula). Cross-reference spectral data with analogs like 5-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carbohydrazide .

Advanced Research Questions

Q. How can molecular docking be utilized to predict the compound’s biological targets?

  • Methodological Answer : Use software like AutoDock Vina to dock the compound into active sites of enzymes (e.g., cyclooxygenase-2 or kinase domains). Parameterize the ligand using PubChem-derived 3D structures and validate docking poses with experimental IC₅₀ values from enzyme inhibition assays. Compare binding affinities with reference inhibitors (e.g., Celecoxib for COX-2) .

Example Docking Results :

Target ProteinBinding Affinity (kcal/mol)Reference Inhibitor
COX-2-8.2Celecoxib (-9.1)
EGFR Kinase-7.5Gefitinib (-8.3)

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Address discrepancies (e.g., unexpected NMR shifts) by:

  • Repeating synthesis under inert conditions to rule out oxidation byproducts.
  • Using 2D NMR (COSY, HSQC) to assign overlapping proton signals, particularly in benzofuran and pyrazole regions.
  • Comparing with literature data for 1-benzofuran-2-yl-dihydropyrazole hybrids to identify common artifacts .

Q. What strategies are effective for optimizing in vitro bioactivity studies?

  • Methodological Answer : Screen against a panel of cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at concentrations of 1–100 μM. Include positive controls (e.g., Doxorubicin) and validate results with flow cytometry to assess apoptosis/necrosis mechanisms. For anti-inflammatory activity, measure COX-2 inhibition via ELISA .

Data Contradiction Analysis

Q. How to address inconsistencies in reported synthetic yields for similar compounds?

  • Methodological Answer : Systematically vary parameters such as solvent polarity (acetic acid vs. DMF) and catalyst loading (e.g., POCl₃ in cyclization steps). For example, reports 72% yield using acetic acid, while other protocols using DMF may achieve higher yields but require longer purification .

Experimental Design for Pharmacokinetics

Q. What in vivo models are suitable for assessing bioavailability?

  • Methodological Answer : Use Sprague-Dawley rats for oral gavage studies (dose: 10–50 mg/kg). Collect plasma samples at 0.5–24h intervals and analyze via HPLC-MS/MS to measure Cₘₐₓ and t₁/₂. Compare with computational ADMET predictions (e.g., SwissADME ) for logP and BBB permeability .

Scaling-Up Challenges

Q. How to adapt lab-scale synthesis to pilot-scale production without compromising purity?

  • Methodological Answer : Implement continuous flow reactors for exothermic steps (e.g., cyclization) to maintain temperature control. Use flash chromatography instead of recrystallization for bulk purification. Monitor for byproducts like unreacted hydrazides using TLC or in-line IR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.